Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Anti‑inflammatory IL‑6 inhibition Cytokine

2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-92-9) is a fully synthetic N-benzylated pyrazolo[3,4-b]pyridin-3-one with the molecular formula C₁₉H₁₄ClN₃O and a molecular weight of 335.8 g·mol⁻¹. The compound belongs to a class of fused heterocycles that have demonstrated diverse pharmacological activities including anti-inflammatory (TNF‑α/IL‑6 inhibition), kinase inhibition, and serotonergic modulation.

Molecular Formula C19H14ClN3O
Molecular Weight 335.79
CAS No. 320419-92-9
Cat. No. B2979147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS320419-92-9
Molecular FormulaC19H14ClN3O
Molecular Weight335.79
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H14ClN3O/c20-15-10-8-14(9-11-15)13-22-19(24)17-7-4-12-21-18(17)23(22)16-5-2-1-3-6-16/h1-12H,13H2
InChIKeyUSAUVIUURZABHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-92-9): Core Scaffold and Procurement Identity


2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-92-9) is a fully synthetic N-benzylated pyrazolo[3,4-b]pyridin-3-one with the molecular formula C₁₉H₁₄ClN₃O and a molecular weight of 335.8 g·mol⁻¹ [1]. The compound belongs to a class of fused heterocycles that have demonstrated diverse pharmacological activities including anti-inflammatory (TNF‑α/IL‑6 inhibition), kinase inhibition, and serotonergic modulation [2]. The 4-chlorobenzyl substituent at N2 and the N1-phenyl group differentiate it physically, electronically, and conformationally from analogues that bear alternative benzyl, heteroaryl, or unsubstituted N2/N1 groups, directly impacting target binding, solubility, and metabolic stability.

Why a Generic Pyrazolo[3,4-b]pyridin-3-one Cannot Replace 2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in Discovery Programs


Within the pyrazolo[3,4-b]pyridin-3-one chemotype, small changes to the N2-benzyl and N1-phenyl substituents drastically alter physicochemical properties (ΔXLogP3, electron‑withdrawing character, rotational degrees of freedom) and pharmacological profiles. The Bharate et al. study shows that among 28 structural analogues, IL‑6 inhibitory activity spans from inactive to an IC₅₀ of 0.16 μM depending solely on the substitution pattern [1]. Therefore, generic replacement of 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one with an off‑the‑shelf “pyrazolo[3,4-b]pyridin-3-one” without the exact 4‑chlorobenzyl/1‑phenyl motif will predictably yield a different potency, selectivity, and pharmacokinetic signature.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-92-9)


IL‑6 Inhibitory Potency of 2‑(4‑Chlorobenzyl) Analogues vs. Dichloro‑ and Unsubstituted Analogues

In a systematic structure–activity relationship (SAR) study of 28 pyrazolo[3,4-b]pyridines, the 4‑chloro‑substituted benzyl series (containing the 4‑chlorobenzyl motif) produced sub‑micromolar IL‑6 inhibitors. The most potent compound, bearing a 4‑chlorobenzyl group, achieved an IC₅₀ of 0.16 μM in the IL‑6 inhibition assay [1]. In contrast, the unsubstituted parent core (1‑phenyl‑1,2‑dihydro‑3H‑pyrazolo[3,4‑b]pyridin‑3‑one) lacked measurable activity at the 10 μM screening concentration. The 2,6‑dichlorobenzyl analogue (CAS 320419‑93‑0) introduces a second chlorine atom that increases molecular weight by ~34 Da and raises the XLogP3 by approximately 0.5–0.8 log units relative to the 4‑chlorobenzyl compound, altering both potency and physicochemical profile.

Anti‑inflammatory IL‑6 inhibition Cytokine

Cytotoxicity Safety Window of 4‑Chlorobenzyl Pyrazolo[3,4‑b]pyridin‑3‑ones vs. Non‑Selective Cytotoxic Agents

The most active 4‑chlorobenzyl analogue in the Bharate et al. series (IC₅₀ = 0.16 μM against IL‑6) displayed no cytotoxicity in CCK‑8 cells at concentrations exceeding 100 μM, resulting in a selectivity index (CC₅₀/IC₅₀) greater than 625 [1]. This contrasts with several structurally related pyrazolo[3,4‑b]pyridines that exhibited significant cytotoxicity at concentrations overlapping with their anti‑inflammatory IC₅₀ values, a common pitfall that invalidates anti‑inflammatory screening hits. The 4‑chlorobenzyl substitution pattern thus correlates with a wider therapeutic window compared to other regioisomers within the same chemotype.

Cytotoxicity Selectivity Safety pharmacology

Physicochemical Differentiation from the 2,6‑Dichlorobenzyl Analogue (CAS 320419‑93‑0) Using Computed Descriptors

Comparing computed descriptors from PubChem, 2‑(4‑chlorobenzyl)‑1‑phenyl‑1,2‑dihydro‑3H‑pyrazolo[3,4‑b]pyridin‑3‑one (XLogP3 = 4.4, molecular weight = 335.8 g·mol⁻¹) [1] differs substantially from its 2,6‑dichlorobenzyl congener (CAS 320419‑93‑0; molecular weight = 370.23 g·mol⁻¹, estimated XLogP3 ~5.1–5.3) . The ~34 Da increase and additional chlorine atom in the 2,6‑dichloro isomer raise lipophilicity by approximately 0.7 log units, which impacts solubility, permeability, and off‑target binding potential. For assay development and in vivo formulation, the lower lipophilicity and smaller molecular weight of the 4‑chlorobenzyl compound align more closely with lead‑like criteria.

Physicochemical properties Drug‑likeness LogP

Rotatable Bond Count and Conformational Flexibility vs. Core Scaffold

The target compound possesses 3 rotatable bonds (N2–CH₂–Ph‑Cl and N1–Ph torsion) according to PubChem computed properties [1]. In contrast, the unsubstituted core (1‑phenyl‑1,2‑dihydro‑3H‑pyrazolo[3,4‑b]pyridin‑3‑one, CAS not applicable) has only 1 rotatable bond (N1–Ph torsion), while bulkier N2‑substituted analogues (e.g., N2‑(2,6‑dichlorobenzyl) or N2‑(3,4‑dimethoxybenzyl) derivatives) have 4 or more rotatable bonds. The 3‑rotatable‑bond count represents an intermediate conformational flexibility that balances binding‑site adaptability against entropic penalties, a feature empirically correlated with oral bioavailability in lead‑like space.

Conformational analysis Drug design Binding entropy

Electron‑Withdrawing Character of the 4‑Chlorobenzyl Group: Impact on Reactivity and Metabolic Stability

The 4‑chlorobenzyl group exerts an electron‑withdrawing inductive effect (−I) that reduces the electron density on the N2‑lactam carbonyl and the pyridine ring [1]. This stands in contrast to: (i) electron‑donating 4‑methoxybenzyl analogues, which increase electron density and may enhance oxidative metabolism at the pyridine ring; (ii) 2,6‑dichlorobenzyl analogues, which add steric hindrance around N2. The net result for the 4‑chloro compound is a distinctive reactivity profile in nucleophilic and oxidation reactions that can be exploited in prodrug design and metabolite identification studies.

Electron effects Metabolic stability Reactivity prediction

Distinct Substitution Pattern for Kinase Selectivity Profiling vs. Pyrazolo[3,4‑b]pyridine Derivatives

Pyrazolo[3,4‑b]pyridin‑3‑ones with a 4‑chlorobenzyl substitution at N2 have been used in patent disclosures as key intermediates for kinase inhibitor programs targeting tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors (FGFRs) [1]. The 4‑chlorobenzyl group provides a unique spatial and electronic fit within the kinase hinge‑binding region compared to the more common N2‑methyl, N2‑phenyl, or N2‑unsubstituted analogues. While specific IC₅₀ values for CAS 320419‑92‑9 are not publicly available, the compound’s substitution pattern places it in a distinct selectivity cluster relative to other N2‑substituted pyrazolo[3,4‑b]pyridine‑3‑ones, as evidenced by differential ATP‑competitive binding in kinase‑panel profiling studies of the broader chemotype [1].

Kinase inhibition Selectivity TRK/FGFR

Procurement‑Driven Application Scenarios for 2-(4-Chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419‑92‑9)


Anti‑Inflammatory Lead Optimization Using the 4‑Chlorobenzyl Pharmacophore

Medicinal chemistry teams targeting IL‑6‑driven inflammatory diseases can use CAS 320419‑92‑9 as a starting scaffold for systematic SAR exploration. The 4‑chlorobenzyl motif has been validated in the class to produce sub‑micromolar IL‑6 inhibitors (IC₅₀ ~0.16 μM) with a selectivity index >625 in CCK‑8 cytotoxicity assays [1]. SAR should focus on variations at the pyridine C4 and C5 positions while preserving the N2‑(4‑chlorobenzyl)‑N1‑phenyl core.

Kinase Selectivity Profiling and Chemical Probe Development

Given the established role of pyrazolo[3,4‑b]pyridin‑3‑ones as TRK and FGFR hinge‑binding motifs [3], CAS 320419‑92‑9 is suitable for incorporation into focused kinase‑directed chemical libraries. Its computed XLogP3 of 4.4 and moderate rotatable bond count (3) make it a lead‑like starting point for biochemical kinase profiling and subsequent cellular target‑engagement studies.

Differential Physicochemical Comparator in Analogue Series Design

CAS 320419‑92‑9 serves as a reference compound for evaluating the impact of chlorination pattern on solubility, permeability, and metabolic stability. In a direct comparison with the 2,6‑dichlorobenzyl analogue (CAS 320419‑93‑0), the 4‑chloro compound exhibits a ~0.7‑unit lower XLogP3 (4.4 vs. ~5.1), translating to predicted superior aqueous solubility [2]. Researchers can use these data to select the appropriate chlorobenzyl isomer for their ADME‑optimization strategy.

Synthetic Methodology Development on N2‑Functionalized Pyrazolo[3,4‑b]pyridin‑3‑ones

The compound’s well‑defined synthesis via condensation of 3‑amino‑1‑phenyl‑2‑pyrazolin‑5‑one with vinamidinium salts or related electrophiles makes it a practical substrate for developing new N‑alkylation, cross‑coupling, and late‑stage functionalization methods [2]. Its tolerance of the chlorobenzyl group under various conditions can be benchmarked against base‑sensitive 2,6‑dichloro and electron‑rich 4‑methoxy analogues.

Quote Request

Request a Quote for 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.